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Compound of Interest

Compound Name:
3-Bromo-2-methoxy-5-methyl-1,6-

naphthyridine

CAS No.: 1383468-70-9

Cat. No.: B1444539

Get Quote

Comparative Crystal Structure Guide: Substituted 1,6-Naphthyridines

Executive Summary: The 1,6-Naphthyridine Scaffold
In the landscape of nitrogen heterocycles, 1,6-naphthyridine stands out as a "privileged

scaffold" due to its ability to mimic the purine core of ATP, making it a cornerstone in the design

of kinase inhibitors (e.g., c-Met, CDK5) and anti-infectives. Unlike its isomer quinoline, the 1,6-

naphthyridine core possesses two nitrogen atoms (N1 and N6) that offer distinct hydrogen

bond acceptor sites, dramatically altering crystal packing and ligand-protein binding vectors.

This guide objectively compares the structural data of key substituted 1,6-naphthyridines,

focusing on how specific substitutions dictate planarity, intermolecular forces, and ultimately,

bioactivity.

Comparative Structural Analysis
The utility of 1,6-naphthyridines in drug discovery is governed by their solid-state conformation.

We categorize these into two distinct structural classes based on crystallographic data: Planar
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Intercalators (fused systems) and Twisted Kinase Inhibitors (bi-aryl systems).

Table 1: Crystallographic Metrics of Representative
Derivatives

Metric
Class A: Fused

Planar Systems

Class B: Twisted Bi-

Aryl Systems

Class C: Metal

Coordination

Complexes

Representative

Compound

Benzo[b]

[1,6]naphthyridin-4-

amine (2i)

3-phenyl-1,6-

naphthyridin-2(1H)-

one (4r)

(ImPy)2(AgCl)2

Complex

Primary Interaction

-

Stacking (Face-to-

Face)

Hydrogen Bonding (H-

bond) & Hydrophobic

Metal-Ligand

Coordination

Planarity (RMSD)
< 0.05 Å (Highly

Planar)

> 0.25 Å (Twisted at

C3-Phenyl bond)

Variable (Ligand

dependent)

Space Group Typically P2₁/c or P-1
Typically C2/c or

P2₁2₁2₁
P2₁/n

Key Packing Feature

Columnar stacking

(Intercalation

potential)

Herringbone or Dimer

pairs (Solubility aid)
1D Polymeric Chains

Bio-Relevance

DNA Intercalation /

Topoisomerase

Inhibition

ATP-Pocket

Occupancy (Kinase

Inhibition)

Catalysis /

Antimicrobial (Ag+)

Deep Dive: Structural Determinants of Performance
1. The N6-Nitrogen Effect: Crystallographic evidence confirms that the N6 nitrogen is a critical

H-bond acceptor. In structures like Compound 4r (c-Met inhibitor), the N6 accepts a hydrogen

bond from the backbone NH of the kinase hinge region. This interaction is absent in quinoline

analogs, explaining the superior potency of 1,6-naphthyridines in specific kinase panels.

2. Planarity vs. Solubility:
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Fused Systems (e.g., Benzo[b] derivatives): Crystal data (CCDC: 2406765) reveals

extensive

-

stacking with interplanar distances of ~3.4 Å. While this favors DNA intercalation, it
significantly reduces aqueous solubility, necessitating formulation strategies.

Substituted Systems (e.g., 4-styryl derivatives): Introduction of rotatable bonds (e.g., at C4 or

C3) disrupts the planar packing. Crystal structures of Compound 4a show a "twisted"

conformation that breaks the

-stacking network, enhancing solubility and allowing the molecule to adapt to the induced-fit
requirements of enzyme active sites.

Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols are derived from successful

structure solutions of 1,6-naphthyridines.

Protocol A: Synthesis of Crystalline 1,6-Naphthyridines
Method: Multicomponent Reaction (MCR) or Modified Skraup.

Key Step: For high-quality crystals, avoid rapid precipitation.

Reactants: Combine aldehyde, malononitrile dimer, and amine in ethanol.

Catalyst: Use a mild Lewis acid (e.g., SiO2/Fe3O4 nanoparticles) to prevent tar formation.

Purification: Recrystallize from hot ethanol or acetonitrile. Crucial: Do not use flash

chromatography immediately if single crystals are desired; crude precipitation often yields

better seeds.

Protocol B: Crystallization for X-Ray Diffraction
Technique 1: Slow Evaporation (For Planar Systems)

Dissolve 20 mg of compound in 2 mL of acetonitrile/methanol (1:1).
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Cover with parafilm, poke 3-5 pinholes.

Store at 4°C. Planar rings tend to crystallize faster at lower temperatures due to stacking

entropy.

Technique 2: Vapor Diffusion (For Twisted/Kinase Inhibitors)

Inner Vial: 15 mg compound in 1 mL THF (Tetrahydrofuran).

Outer Vial: 5 mL Pentane or Hexane.

Mechanism:[1][2] The non-polar antisolvent slowly diffuses into the THF, forcing the

twisted hydrophobic molecules to order themselves slowly, reducing disorder in the flexible

side chains.

Visualizations
Diagram 1: Structural Activity Workflow
This diagram illustrates the logical flow from scaffold selection to structural validation.
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 Single Crystal Structure Solution
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Click to download full resolution via product page

Caption: Workflow for obtaining high-resolution crystal structures of 1,6-naphthyridine

derivatives.

Diagram 2: Pharmacophore Interaction Map
Visualizing why the 1,6-naphthyridine crystal data matters for drug design.
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Caption: Interaction map derived from crystal data, highlighting the critical role of N6 and C3

substituents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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